molecular formula C6H16Cl2N2 B6207422 2,2-dimethylpyrrolidin-3-amine dihydrochloride CAS No. 2694735-27-6

2,2-dimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B6207422
CAS No.: 2694735-27-6
M. Wt: 187.1
InChI Key:
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Description

2,2-Dimethylpyrrolidin-3-amine dihydrochloride (2,2-DMP-DHC) is a synthetic organic compound that is widely used in scientific research. It is a small molecule that can be easily synthesized, and has a variety of applications in the laboratory. It has been used in a range of studies, from drug discovery to drug delivery, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2,2-dimethylpyrrolidin-3-amine dihydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery studies to identify novel drug candidates, as well as in drug delivery studies to improve the absorption of drugs in the body. It has also been used in studies of protein structure and function, as well as in studies of cell signaling pathways. Additionally, this compound has been used in studies of enzyme activity and catalytic activity.

Mechanism of Action

The mechanism of action of 2,2-dimethylpyrrolidin-3-amine dihydrochloride is not fully understood. However, it is believed that the compound binds to specific proteins, which in turn activate or inhibit certain biochemical pathways. This binding can lead to changes in the activity of enzymes, and can also alter the structure of proteins.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, such as phosphodiesterases and protein kinases. Additionally, it has been shown to alter the activity of certain proteins, such as G-protein coupled receptors. Furthermore, this compound has been shown to affect the expression of certain genes, and has been linked to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

2,2-dimethylpyrrolidin-3-amine dihydrochloride has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has a wide range of applications, from drug discovery to drug delivery. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, so care must be taken when using it in experiments.

Future Directions

There are a number of potential future directions for the use of 2,2-dimethylpyrrolidin-3-amine dihydrochloride in scientific research. One potential direction is the use of the compound in the development of new drugs. Additionally, it could be used to study the effects of drugs on various biochemical pathways, as well as to study the effects of various environmental factors on the activity of proteins and enzymes. Furthermore, it could be used in studies of protein structure and function, as well as in studies of cell signaling pathways. Finally, it could be used to study the effects of various drugs on the expression of certain genes.

Synthesis Methods

2,2-dimethylpyrrolidin-3-amine dihydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of 2,2-dimethylpyrrolidine with hydrochloric acid (HCl) in the presence of a catalyst. This reaction yields this compound and water as by-products. Other methods of synthesis include the reaction of 2,2-dimethylpyrrolidine with a strong base, such as sodium hydroxide (NaOH), or the reaction of 2,2-dimethylpyrrolidine with a strong acid, such as sulfuric acid (H2SO4).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethylpyrrolidin-3-amine dihydrochloride involves the reaction of 2,2-dimethylpyrrolidine with hydrochloric acid.", "Starting Materials": [ "2,2-dimethylpyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Add 2,2-dimethylpyrrolidine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold diethyl ether", "Dry the solid under vacuum to obtain 2,2-dimethylpyrrolidin-3-amine dihydrochloride" ] }

2694735-27-6

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.1

Purity

0

Origin of Product

United States

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